molecular formula C5H8BrNO3 B6596691 ETHYL (2Z)-3-BROMO-2-(HYDROXYIMINO)PROPANOATE CAS No. 73472-94-3

ETHYL (2Z)-3-BROMO-2-(HYDROXYIMINO)PROPANOATE

Cat. No.: B6596691
CAS No.: 73472-94-3
M. Wt: 210.03 g/mol
InChI Key: ZKBUGUZPMZDNRT-QPJJXVBHSA-N
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Description

ETHYL (2Z)-3-BROMO-2-(HYDROXYIMINO)PROPANOATE is a useful research compound. Its molecular formula is C5H8BrNO3 and its molecular weight is 210.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2Z)-3-bromo-2-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBUGUZPMZDNRT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2z 3 Bromo 2 Hydroxyimino Propanoate

Established Synthetic Routes and Procedural Variations

The traditional and most common approach to synthesizing Ethyl (2Z)-3-bromo-2-(hydroxyimino)propanoate involves a two-step process: the preparation of the ethyl bromopyruvate precursor followed by its reaction with an N-oxidizing agent.

Preparation from Precursor Ethyl Bromopyruvate Derivatives

Ethyl 3-bromopyruvate (B3434600) is a key intermediate in the synthesis of the target oxime. It is typically prepared by the bromination of ethyl pyruvate (B1213749). Various methods exist for this bromination, each with its own set of advantages and disadvantages concerning yield, purity, and reaction conditions.

One common method involves the direct bromination of ethyl pyruvate using elemental bromine, often in a suitable solvent like ether. The reaction temperature is carefully controlled to prevent side reactions. Another approach utilizes bromine chloride, which can be pre-formed or generated in situ by reacting bromine with chlorine. This method is reported to offer high purity of the resulting ethyl bromopyruvate.

Table 1: Comparison of Selected Synthetic Methods for Ethyl Bromopyruvate

MethodReagentsTypical ConditionsReported Yield/Purity
Direct BrominationEthyl pyruvate, Bromine, EtherRoom temperature, followed by reflux~90% yield
In situ Bromine ChlorideEthyl pyruvate, Bromine, ChlorineLow temperature (-4°C to -2°C)~80% purity before distillation

Reaction with Hydroxylamine (B1172632) or Related N-Oxidizing Agents

The conversion of ethyl 3-bromopyruvate to this compound is achieved through a condensation reaction with hydroxylamine or its salts, such as hydroxylamine hydrochloride. This reaction is a standard method for the formation of oximes from ketones and aldehydes.

The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol (B129727). A base, like sodium carbonate or pyridine (B92270), is often added to neutralize the hydrochloric acid liberated when hydroxylamine hydrochloride is used. The reaction temperature and time can be varied to optimize the yield and stereoselectivity.

Novel and Reproducible Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for oxime formation. While not always specifically reported for this compound, these novel approaches are highly relevant and reproducible for this class of compounds.

"Green chemistry" approaches aim to reduce the use of hazardous solvents and reagents. For instance, solvent-free oximation reactions, sometimes facilitated by microwave irradiation or the use of solid catalysts like zinc oxide or bismuth(III) oxide, have been developed. nih.gov These methods often lead to shorter reaction times, easier work-up procedures, and improved yields. nih.gov Another innovative approach involves the use of natural acids, such as those found in fruit juices, as catalysts, presenting a more sustainable alternative to traditional acid catalysts. ijprajournal.com

Flow chemistry is another modern technique that can be applied to oxime synthesis. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. This methodology also allows for safer handling of potentially hazardous reagents and intermediates.

Stereoselective Synthesis and (2Z)-Isomer Control

The formation of the oxime from ethyl 3-bromopyruvate can result in a mixture of two geometric isomers: (2E) and (2Z). For many synthetic applications, the isolation of the pure (2Z)-isomer is crucial. Therefore, understanding and controlling the factors that govern the E/Z isomerism is of paramount importance.

Factors Influencing E/Z Isomerism During Synthesis

The ratio of (2E) to (2Z) isomers of Ethyl 3-bromo-2-(hydroxyimino)propanoate can be influenced by several factors, primarily revolving around the principles of kinetic and thermodynamic control.

Thermodynamic Stability: For α-halo ketoximes, theoretical calculations and experimental observations suggest that the (Z)-isomer is generally the more thermodynamically stable product. This stability is attributed to factors such as reduced steric hindrance and favorable electronic interactions.

Kinetic vs. Thermodynamic Control: The reaction conditions play a crucial role in determining whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).

Kinetic Control: At lower temperatures and shorter reaction times, the kinetically favored product, which is formed faster, may predominate.

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction mixture can reach equilibrium, leading to the preferential formation of the more stable thermodynamic product, which in this case is often the (2Z)-isomer.

Solvent and pH: The polarity of the solvent and the pH of the reaction mixture can also influence the E/Z ratio by affecting the stability of the transition states leading to the different isomers.

Methodologies for Preferential (2Z)-Isomer Formation

Based on the understanding of the factors influencing isomerism, several strategies can be employed to achieve a higher yield of the (2Z)-isomer.

One common approach is to perform the oximation reaction under conditions that favor thermodynamic equilibrium. This typically involves using a higher reaction temperature or allowing the reaction to proceed for an extended period. This allows the initially formed mixture of isomers to equilibrate to a ratio that favors the more stable (2Z)-isomer.

Another strategy involves the isomerization of an existing E/Z mixture. Treatment of a mixture of oxime isomers with a protic or Lewis acid under anhydrous conditions has been shown to facilitate the conversion to the more stable isomer.

Furthermore, the choice of reagents and catalysts can also play a role in stereoselectivity. While many traditional methods produce mixtures of isomers, research into catalytic systems that can stereoselectively direct the oximation reaction is an active area of investigation. For instance, the use of certain metal salts as catalysts in the oximation reaction has been reported to enhance the stereoselectivity.

Table 2: Summary of Factors Influencing (2Z)-Isomer Formation

FactorInfluence on (2Z)-Isomer FormationRationale
Higher Temperature Generally favors (2Z)-isomerPromotes thermodynamic equilibrium, favoring the more stable isomer.
Longer Reaction Time Generally favors (2Z)-isomerAllows for equilibration of the E/Z mixture.
Acid Catalysis Can promote isomerization to the (2Z)-isomerFacilitates the interconversion of isomers towards the thermodynamic product.

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound hinges on the precise control of various reaction parameters. Key to maximizing the yield and minimizing impurities is the optimization of solvent systems, catalyst selection, and the stoichiometry of the reagents involved.

Solvent Effects in Synthesis

The choice of solvent plays a critical role in the oximation of the precursor, ethyl 3-bromo-2-oxopropanoate. Research has indicated that a two-phase system of chloroform and water is effective for the reaction with hydroxylamine sulphate. This biphasic approach facilitates the separation of the product from the aqueous phase, which contains the inorganic byproducts.

The use of protic solvents, such as various alcohols, has been shown to be effective in other oxime formation reactions. These solvents can stabilize the enamine N-oxide intermediate and facilitate the necessary proton transfer steps to form the oxime. However, for the synthesis of this compound, the chloroform-water system is a documented method. Further optimization might involve screening other biphasic solvent systems or the use of phase-transfer catalysts to enhance the reaction rate and yield.

ParameterConditionObservation
Solvent System Chloroform-WaterEffective for the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine sulphate.
Alternative Solvents Protic solvents (e.g., alcohols)Known to be effective in other oxime syntheses by stabilizing intermediates.

Catalyst Systems and Reagent Stoichiometry

The oximation reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. Sodium carbonate is a commonly used base for this purpose. The optimization of the amount of base is crucial; an insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions.

The stoichiometry of the reactants, namely ethyl 3-bromo-2-oxopropanoate and hydroxylamine, is another critical factor. A slight excess of hydroxylamine is generally used to ensure the complete conversion of the keto-ester. However, a large excess should be avoided as it can complicate the purification process.

For the initial bromination of ethyl pyruvate to form ethyl 3-bromo-2-oxopropanoate, precise control of the stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide) is essential to prevent over-bromination or other side reactions.

Reactant/CatalystStoichiometric ConsiderationRationale
Hydroxylamine Slight excess relative to ethyl 3-bromo-2-oxopropanoateTo drive the oximation reaction to completion.
Sodium Carbonate Sufficient to neutralize acid byproductsTo maintain an optimal pH for the reaction and prevent product degradation.
Brominating Agent Controlled stoichiometryTo avoid the formation of di-brominated and other undesired byproducts.

Purification Techniques and Analytical Validation of Synthetic Products

Following the synthesis, a robust purification strategy is necessary to isolate this compound in high purity. The choice of purification method depends on the nature of the impurities present in the crude product. Analytical techniques are then employed to confirm the identity and purity of the isolated compound.

Chromatographic Separation Methods (e.g., Preparative HPLC, Flash Chromatography)

Flash column chromatography is a widely used technique for the purification of organic compounds. For this compound, a silica (B1680970) gel stationary phase can be employed. The selection of an appropriate eluent system is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) analysis of the crude product. For compounds with acidic protons, such as the oxime group, it may be beneficial to add a small amount of a volatile acid (e.g., acetic acid) to the eluent to improve peak shape and reduce tailing.

Preparative High-Performance Liquid Chromatography (HPLC) offers a higher level of purification and can be employed if flash chromatography does not provide the desired purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol is a common setup for the purification of polar organic molecules. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve the peak resolution for acidic compounds.

Chromatographic MethodStationary PhaseTypical Mobile Phase/Eluent
Flash Chromatography Silica GelHexanes/Ethyl Acetate gradient
Preparative HPLC Reversed-Phase C18Water/Acetonitrile or Water/Methanol with an acidic modifier

Recrystallization and Isolation Procedures

This compound is a crystalline solid, which makes recrystallization an effective method for its purification. acs.org The choice of solvent for recrystallization is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the recovery of pure crystals upon cooling. For a related compound, ethyl (2E)-2-(hydroxyimino)propanoate, hot ethanol has been successfully used for recrystallization. nih.gov This suggests that ethanol or other polar protic solvents could be suitable for the recrystallization of the target compound.

The isolation procedure typically involves dissolving the crude product in a minimal amount of the hot recrystallization solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination. The melting point of ethyl 3-bromo-2-hydroxyiminopropanoate has been reported to be in the range of 76-79 °C. ntu.edu.tw

Strategic Applications of Ethyl 2z 3 Bromo 2 Hydroxyimino Propanoate in Complex Molecule Synthesis

Building Block for Alpha-Amino Acid and Peptide Analogue Synthesis

One of the most well-documented applications of ethyl (2Z)-3-bromo-2-(hydroxyimino)propanoate is its role as a convenient precursor for the synthesis of α-amino acid ethyl esters. The synthetic strategy involves a two-step sequence. The first step is a nucleophilic substitution at the carbon bearing the bromine atom. The compound readily reacts with a wide array of nucleophiles in the presence of a mild base, such as sodium carbonate, to yield α-hydroxyimino esters. In the second step, these intermediate α-hydroxyimino esters are subjected to reduction, which converts the hydroxyimino group (=N-OH) into a primary amine (-NH2), thus furnishing the desired α-amino ester. This methodology provides a straightforward and adaptable route to valuable amino acid derivatives.

Achieving stereocontrol is paramount in the synthesis of amino acids for biological applications, as typically only one enantiomer is active. The synthesis of α-amino acids from achiral precursors, including the pathway starting from this compound, generally results in a racemic mixture, containing equal amounts of the (S) and (R) enantiomers.

To obtain enantiomerically pure amino acids, specific strategies must be employed. While the literature does not detail a direct asymmetric synthesis using this specific bromo-oxime reagent, general principles of enantioselective synthesis can be applied. These methods include:

Chiral Resolution: Separating the racemic mixture of the final amino acid product into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Reduction: Utilizing a chiral reducing agent or a chiral catalyst during the reduction of the intermediate α-hydroxyimino ester. The use of chiral rhodium catalysts, for example, has proven highly effective in other enantioselective amino acid syntheses.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of the reduction step, followed by its subsequent removal.

The choice of method depends on the specific target molecule and desired efficiency. The development of a direct, stereocontrolled route using this compound remains an area for further research.

The term "unnatural" alpha-amino acids refers to those not found among the 20 common proteinogenic amino acids. These molecules are of immense interest in medicinal chemistry and materials science for creating novel peptides, pharmaceuticals, and polymers with tailored properties. The synthetic route beginning with this compound is particularly well-suited for generating a diverse library of these unnatural analogues.

The versatility of the method stems from the wide variety of nucleophiles that can be used to displace the bromine atom. By simply changing the nucleophilic reactant, a vast array of different side chains can be introduced at the alpha-position of the final amino ester. This flexibility allows for the systematic modification of steric and electronic properties to explore structure-activity relationships.

Nucleophile (R-M)Intermediate α-Hydroxyimino EsterFinal Unnatural α-Amino Ethyl Ester
IndoleEthyl (2Z)-2-(hydroxyimino)-3-(1H-indol-3-yl)propanoateEthyl 2-amino-3-(1H-indol-3-yl)propanoate (Tryptophan Ethyl Ester)
Thiophen-2-ylmagnesium bromideEthyl (2Z)-2-(hydroxyimino)-3-(thiophen-2-yl)propanoateEthyl 2-amino-3-(thiophen-2-yl)propanoate
Pyrrol-3-ylboronic acidEthyl (2Z)-2-(hydroxyimino)-3-(1H-pyrrol-3-yl)propanoateEthyl 2-amino-3-(1H-pyrrol-3-yl)propanoate
Sodium methanethiolate (B1210775) (NaSMe)Ethyl (2Z)-2-(hydroxyimino)-3-(methylthio)propanoateEthyl 2-amino-3-(methylthio)propanoate

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials. The array of functional groups in this compound makes it a potentially valuable precursor for various heterocyclic systems, though specific applications in the literature are not extensively documented.

The synthesis of imidazole (B134444) and pyridine (B92270) rings typically requires specific arrangements of nitrogen and carbon atoms. While the structure of this compound contains the necessary elements (C, N), its direct conversion into these specific heterocycles is not a commonly reported transformation in available scientific literature. Theoretically, intramolecular cyclization or condensation reactions with other reagents could be envisioned, but established protocols using this starting material are not apparent. The synthesis of pyridine derivatives, for example, often involves reactions like the condensation of β-keto esters with aldehydes and ammonia (B1221849) or the reaction of 2-aminopyridine (B139424) with reagents like ethyl acrylate.

The oxime functionality (=N-OH) within this compound is a classic chemical handle for the synthesis of isoxazoles. Isoxazole rings are frequently constructed via 1,3-dipolar cycloaddition reactions between a nitrile oxide (which can be generated in situ from an oxime) and an alkyne. It is plausible that the oxime of the title compound could be oxidized to a nitrile oxide intermediate, followed by reaction with an alkyne to yield a highly functionalized isoxazole. However, specific examples detailing this pathway for this compound are not prominent in the literature. General methods for oxazole (B20620) synthesis often rely on different precursors, such as the reaction of aldehydes with tosylmethylisocyanides (TosMIC), known as the van Leusen oxazole synthesis.

Reagent in the Construction of Functionalized Ligands

A closely related compound, ethyl (2E)-2-(hydroxyimino)propanoate, has been identified as a key intermediate in the synthesis of ligands containing chelating oxime and amide moieties. These ligands are used in the study of transition metal complexes. The synthesis proceeds via a condensation reaction between the ester group and a suitable diamine.

This compound offers expanded potential in this area due to the presence of the bromine atom. This halogen provides an additional, orthogonal reactive site on the ligand framework. Following the construction of the primary ligand structure through reactions at the ester and oxime groups, the bromo group can be used for further molecular elaboration. For instance, it can serve as a handle for:

Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach aryl, vinyl, or other organic fragments.

Nucleophilic substitution to introduce additional donor atoms or functional groups.

Formation of organometallic reagents for subsequent reactions.

This capability makes this compound a powerful building block for constructing complex, multifunctional ligands designed for specific applications in catalysis, materials science, and coordination chemistry.

Table of Mentioned Compounds

Compound Name
This compound
Sodium carbonate
Ethyl (2Z)-2-(hydroxyimino)-3-(1H-indol-3-yl)propanoate
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate
Tryptophan Ethyl Ester
Thiophen-2-ylmagnesium bromide
Ethyl (2Z)-2-(hydroxyimino)-3-(thiophen-2-yl)propanoate
Ethyl 2-amino-3-(thiophen-2-yl)propanoate
Pyrrol-3-ylboronic acid
Ethyl (2Z)-2-(hydroxyimino)-3-(1H-pyrrol-3-yl)propanoate
Ethyl 2-amino-3-(1H-pyrrol-3-yl)propanoate
Sodium methanethiolate
Ethyl (2Z)-2-(hydroxyimino)-3-(methylthio)propanoate
Ethyl 2-amino-3-(methylthio)propanoate
2-aminopyridine
Ethyl acrylate
Tosylmethylisocyanide (TosMIC)

Ligands with Chelating Oxime- and Amide Moieties

The molecular structure of this compound is well-suited for the synthesis of polydentate ligands, specifically those incorporating both oxime and amide donor groups. The oxime group is a well-established coordinating moiety, and the ester and bromo functionalities provide reactive sites for the introduction of amide groups.

The synthesis of these ligands typically proceeds through a two-step process involving nucleophilic substitution and amidation. The bromine atom, being a good leaving group, facilitates the initial reaction with a nitrogen nucleophile, such as a primary or secondary amine. This is followed by the reaction of the ethyl ester group, typically with an amine, to form the amide bond. When a diamine is used as the nucleophile, a macrocyclic or acyclic ligand with two nitrogen donor sites from the newly formed amide linkages can be created, in addition to the nitrogen and oxygen atoms of the oxime group.

The resulting ligands possess multiple coordination sites (N, O) that can bind to metal ions, forming stable chelate complexes. The spatial arrangement of the oxime and amide moieties can be tailored by the choice of the diamine linker, influencing the coordination geometry and the selectivity of the ligand for specific metal ions. The interplay between the hard oxygen donor of the oxime, the nitrogen of the oxime, and the nitrogen atoms of the amides creates a versatile chelating environment.

Table 1: Illustrative Synthesis of an Oxime-Amide Chelating Ligand

Reactant 1 Reactant 2 Key Reaction Steps Resulting Ligand Structure Potential Coordinating Atoms

Scaffolds for Bioactive Molecule Development

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, many of which are recognized as important scaffolds in the development of new therapeutic agents. The presence of the α-bromo-α-hydroxyimino ester moiety is particularly significant for its application in the Hantzsch thiazole (B1198619) synthesis and related cyclization reactions.

The 2-aminothiazole (B372263) ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds. The reaction of this compound with thiourea (B124793) provides a direct route to 2-aminothiazole derivatives. In this reaction, the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular condensation between the other thiourea nitrogen and the carbon of the oxime-ester functionality, leading to the formation of the five-membered thiazole ring.

This synthetic strategy allows for the introduction of an ester and a hydroxyimino group (or a group derived from it) onto the thiazole ring, which can be further modified to create a library of potential drug candidates. For instance, the ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the oxime can be reduced to an amine, providing multiple points for diversification. Compounds derived from this scaffold have been investigated for various biological activities, including as antiproliferative agents. researchgate.net The versatility of this building block makes it a valuable tool for generating molecular diversity in drug discovery programs. mdpi.comfrontiersin.org

Table 2: Synthesis of a 2-Aminothiazole Scaffold

Precursor Reagent Reaction Type Resulting Scaffold Potential Biological Significance

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2z 3 Bromo 2 Hydroxyimino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental spectra, a definitive assignment of proton and carbon signals is not feasible.

Proton (¹H) NMR Assignments and Coupling Analysis

A table of expected ¹H NMR data cannot be accurately generated.

Carbon-13 (¹³C) NMR Spectral Interpretation

A table of expected ¹³C NMR data cannot be accurately generated.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

A discussion on the use of advanced NMR techniques for the conformational analysis of this specific compound would be purely speculative without any supporting data.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignments for Key Functional Groups

While general regions for the vibrational frequencies of the functional groups present (C=O, C=N, O-H, C-Br) are known, precise band assignments for Ethyl (2Z)-3-bromo-2-(hydroxyimino)propanoate are not available. A data table for these assignments cannot be accurately created.

Correlation with Computational Models

No computational studies specifically modeling the vibrational spectra of the (2Z) isomer have been found. Therefore, a correlation between experimental and computational data cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

While specific experimental EI and ESI mass spectra for this compound are not widely reported in publicly available literature, the expected characteristics of its mass spectrum can be predicted. A key feature would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M+ and M+2). This distinctive pattern is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). youtube.comdocbrown.info This isotopic signature is invaluable for identifying bromine-containing fragments within the spectrum. nih.gov

Electrospray ionization (ESI), a soft ionization technique, would likely show prominent peaks corresponding to the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

High-resolution mass spectrometry provides a precise measurement of a molecule's mass, which can be used to confirm its elemental composition. The exact mass of the neutral molecule of this compound has been calculated based on its molecular formula, C₅H₈BrNO₃. nih.gov

An HRMS analysis would be expected to confirm this theoretical exact mass, providing strong evidence for the compound's elemental formula and distinguishing it from other compounds with the same nominal mass.

Table 1: HRMS Data for this compound

Molecular Formula Isotope Calculated Exact Mass (Da)
C₅H₈⁷⁹BrNO₃ ⁷⁹Br 208.96876
C₅H₈⁸¹BrNO₃ ⁸¹Br 210.96671

Data sourced from computational predictions. nih.gov

The fragmentation of the molecular ion in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. Based on the structure of this compound and established fragmentation principles for alkyl halides and oximes, several plausible fragmentation pathways can be proposed. nih.govyoutube.com

Loss of Bromine: A common fragmentation pathway for organobromine compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). youtube.com This would produce a fragment ion [M-Br]⁺.

Cleavage of the Ester Group: Fragmentation can occur within the ethyl ester moiety, including the loss of an ethoxy radical (•OCH₂CH₃) to give an acylium ion, or the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement.

Alpha-Cleavage: Cleavage of the bond adjacent to the C=N-OH group (alpha-cleavage) is another typical pathway for oximes. youtube.com

Loss of Hydroxyl Radical: Cleavage of the N-OH bond could result in the loss of a hydroxyl radical (•OH).

These pathways would lead to a series of fragment ions, many of which would also exhibit the characteristic 1:1 isotopic pattern if they retain the bromine atom.

Table 2: Plausible Mass Spectral Fragments for this compound

m/z (⁷⁹Br / ⁸¹Br) Plausible Fragment Ion Formula of Ion
209 / 211 [M]⁺ [C₅H₈BrNO₃]⁺
180 / 182 [M-C₂H₅]⁺ [C₃H₃BrNO₃]⁺
164 / 166 [M-OC₂H₅]⁺ [C₃H₃BrNO₂]⁺
130 [M-Br]⁺ [C₅H₈NO₃]⁺
102 [M-Br-C₂H₄]⁺ [C₃H₄NO₃]⁺

This table represents a theoretical prediction of possible fragmentation patterns.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

As of the latest literature surveys, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data detailing its crystal system, space group, and unit cell dimensions are not available. Such a study would be necessary to confirm the (Z)-configuration of the hydroxyimino group and to understand the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Without a solved crystal structure, experimentally determined bond lengths, bond angles, and torsion angles for this compound cannot be provided. This information is exclusively derived from the results of a single-crystal X-ray diffraction experiment. The tables below are included as placeholders to illustrate the type of data that would be obtained from such an analysis.

Table 3: Representative Bond Lengths (Hypothetical)

Atom 1 Atom 2 Bond Length (Å)
Br1 C3 Data not available
O1 C1 Data not available
O2 C1 Data not available
O3 N1 Data not available
N1 C2 Data not available
C1 C2 Data not available
C2 C3 Data not available

Note: This table is a template; no experimental data is currently available in the surveyed literature.

Table 4: Representative Bond Angles (Hypothetical)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
O1 C1 O2 Data not available
O1 C1 C2 Data not available
N1 C2 C1 Data not available
N1 C2 C3 Data not available
C1 C2 C3 Data not available
Br1 C3 C2 Data not available

Note: This table is a template; no experimental data is currently available in the surveyed literature.

Table 5: Representative Torsion Angles (Hypothetical)

Atom 1 Atom 2 Atom 3 Atom 4 Torsion Angle (°)
C4 O1 C1 C2 Data not available
O1 C1 C2 N1 Data not available
C1 C2 N1 O3 Data not available
C1 C2 C3 Br1 Data not available

Note: This table is a template; no experimental data is currently available in the surveyed literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The spatial arrangement and crystal packing of this compound are significantly influenced by a network of intermolecular forces. While direct crystallographic data for the (2Z)-isomer is not extensively detailed in the provided literature, the analysis of the closely related (2E)-isomer, ethyl (2E)-2-(hydroxyimino)propanoate, offers significant insight into the governing interactions, which are expected to be analogous. The primary forces at play are strong hydrogen bonds and π-stacking interactions. nih.govresearchgate.net

Strong intermolecular hydrogen bonding is a defining feature in the crystal structure of related hydroxyimino esters. nih.gov These interactions typically occur between the oxime group's hydroxyl proton (O-H) and the nitrogen atom of an adjacent molecule. This O—H⋯N hydrogen bonding is responsible for the formation of dimeric structures in the solid state. researchgate.net In the case of the (2E)-isomer, a specific O···N distance of 2.778 Å has been reported, indicative of a robust hydrogen bond. nih.gov

Table 1: Hydrogen Bonding Parameters for Ethyl (2E)-2-(hydroxyimino)propanoate

Interaction Atom 1 Atom 2 Distance (Å) Angle (°) Symmetry Code
O-H···N O2 N1 2.778 148.4 (i) -x+1, -y+2, -z+2

Data derived from the crystallographic study of the (2E)-isomer, which demonstrates the formation of dimers through strong hydrogen bonds. nih.gov

In addition to hydrogen bonding, π-stacking interactions contribute significantly to the crystal packing. nih.gov The planarity of the molecule, a result of π-conjugation between the hydroxyimino and carbonyl groups, facilitates the overlap of molecular orbitals between adjacent molecules. researchgate.net This orbital overlap leads to a "staircase" structure where molecules are arranged in parallel sheets. nih.govresearchgate.net The interplanar distance between these stacked molecules in the (2E)-isomer has been measured at 3.143 Å. nih.govresearchgate.net The combination of dimer formation via hydrogen bonds and this π-stacking arrangement results in the formation of thick molecular sheets, which are then held together by weaker van der Waals forces. nih.gov

Chromatographic Techniques for Analytical Assessment

Chromatographic methods are indispensable for the quality control and detailed analysis of this compound, enabling the separation, identification, and quantification of the main compound, its isomers, and any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for determining the ratio of its geometric isomers ((Z) vs. (E)). The method's high resolution and sensitivity make it ideal for separating structurally similar compounds.

For purity analysis, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with an acid modifier like phosphoric acid to ensure good peak shape. medpharmres.com The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Determining the ratio of (Z) and (E) isomers often requires specialized chiral or high-resolution stationary phases, as geometric isomers can be challenging to separate on standard columns. Chiral HPLC columns, such as those with cellulose (B213188) or amylose-based stationary phases (e.g., Chiralpak IA), are frequently used for resolving various types of isomers, including enantiomers and, in some cases, diastereomers or geometric isomers. rsc.orgresearchgate.net The selection of the mobile phase, typically a mixture of alkanes like n-hexane and an alcohol such as isopropanol (B130326), is critical for achieving optimal separation. researchgate.net

Table 2: Illustrative HPLC Conditions for Isomer Analysis of Related Bromo-Esters

Parameter Condition Purpose
Column Chiralcel OD-H, Chiralpak IA Isomer Resolution rsc.orgresearchgate.net
Mobile Phase n-hexane and isopropanol (e.g., 80:20) Elution and Separation researchgate.net
Flow Rate 0.5 - 1.0 mL/min Analysis Time and Resolution
Detection UV at 254 nm Compound Quantification researchgate.net
Column Temp. 25°C (Ambient) Reproducibility

These conditions are based on established methods for separating isomers of similar functionalized propanoates and serve as a starting point for method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities, reaction byproducts, or degradation products associated with this compound. The GC component separates volatile compounds based on their boiling points and interactions with the stationary phase, while the MS component fragments the eluted compounds and identifies them based on their mass-to-charge ratio (m/z).

The fragmentation pattern in the mass spectrum is a molecular fingerprint that provides structural information. For the related ethyl (2E)-2-(hydroxyimino)propanoate, fragmentation is reported to be primarily driven by the McLafferty rearrangement. researchgate.net This rearrangement is a characteristic fragmentation pathway for molecules containing a carbonyl group and an abstractable gamma-hydrogen, leading to predictable neutral losses and charged fragments. The expected fragment masses for the (2E)-isomer provide a valuable reference for analyzing the (2Z)-isomer, as their core structures would likely lead to similar fragmentation pathways. researchgate.net

Table 3: Expected Mass Fragments in GC-MS Analysis for Ethyl 2-(hydroxyimino)propanoate Structure

m/z Possible Fragment Identity
103 [M - C2H4]+• (from McLafferty rearrangement)
85 [M - OC2H5]+
73 [COOC2H5]+
58 [C2H4NO]+
28 [C2H4]+• or [CO]+•

Data based on the reported fragmentation of the analogous (2E)-isomer. researchgate.net


Computational Chemistry and Theoretical Studies of Ethyl 2z 3 Bromo 2 Hydroxyimino Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, including Density Functional Theory (DFT) and ab initio calculations, are used to determine a wide range of molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules.

Theoretical studies on the related compound, Ethyl (2E)-2-(hydroxyimino)propanoate, have utilized DFT calculations at the B3LYP/6–311G**++ level of theory to confirm its electronic structure and energetics. researchgate.net These calculations have shown that the molecule is essentially planar, a feature attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. researchgate.net

Computed Properties for Ethyl 3-bromo-2-(hydroxyimino)propanoate (Isomer unspecified)

Property Value
Molecular Weight 210.03 g/mol
Monoisotopic Mass 208.96876 Da
Polar Surface Area 58.9 Ų

Data sourced from PubChem CID 53428735

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. These methods have been applied to the study of related isomers of Ethyl (2Z)-3-bromo-2-(hydroxyimino)propanoate.

Specifically, ab initio calculations performed in vacuo have been instrumental in confirming that the planar E-isomer of Ethyl 2-(hydroxyimino)propanoate is lower in energy than any of the Z-conformers. researchgate.net This suggests a greater intrinsic stability for the (2E) configuration. Such calculations can also be used to determine various molecular properties like dipole moments, polarizability, and vibrational frequencies, which are crucial for interpreting spectroscopic data. For the (2Z)-isomer, ab initio calculations would be essential to accurately predict its geometric parameters and other molecular properties, providing a theoretical benchmark for experimental studies.

Conformational Analysis and Isomerism

The spatial arrangement of atoms in a molecule, or its conformation, plays a significant role in its chemical reactivity and physical properties. For this compound, conformational analysis involves understanding the rotation around single bonds and the relative stability of its different spatial orientations, as well as the energetic relationship with its (2E)-isomer.

Energy Profiles of (2Z)- and (2E)-Isomers

The (2Z) and (2E) isomers of Ethyl 3-bromo-2-(hydroxyimino)propanoate are geometric isomers, differing in the arrangement of substituents around the C=N double bond. Theoretical calculations have consistently shown that the (2E)-isomer is energetically more favorable.

Ab initio calculations have confirmed that the planar E-conformer of a related hydroxyimino propanoate is more stable than the corresponding Z-conformer. researchgate.net The energy difference between the planar E-conformer and a similar Z-conformer was computed to be 6.98 kJ mol⁻¹. researchgate.net This energy difference is a critical factor in determining the relative populations of the two isomers at equilibrium. The greater stability of the E-isomer is likely due to reduced steric hindrance and more favorable electronic interactions.

Rotational Barriers and Preferred Conformations in Solution and Gas Phase

The conformation of this compound is also defined by the rotation around its single bonds, such as the C-C and C-O bonds. The energy barriers to these rotations determine the flexibility of the molecule and its preferred shape in different environments.

In the solid state, the related (2E)-isomer is observed to be profoundly planar, which is attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. researchgate.net Computational modeling of the (2E)-isomer has shown that varying the dihedral angle N1—C1—C2—O3 from 180° to 0° results in a potential barrier of 16.6 kJ mol⁻¹. researchgate.net

For the (2Z)-isomer, similar rotational barriers would exist. The preferred conformations in the gas phase would be determined by intramolecular forces, while in solution, interactions with solvent molecules would also play a crucial role. It is expected that the planarity of the molecule would be a significant factor in determining its preferred conformation in both phases.

Spectroscopic Parameter Prediction

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. Theoretical calculations can provide predictions of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra.

For instance, the geometric parameters obtained from quantum chemical calculations are in close agreement with experimental data for related compounds. researchgate.net This level of accuracy allows for the reliable prediction of spectroscopic properties. While detailed predicted spectroscopic data for this compound is not available in the searched literature, computational methods such as DFT can be employed to calculate these parameters. The calculated vibrational frequencies, for example, could be compared with experimental IR spectra to confirm the presence of the (2Z)-isomer and to assign specific spectral bands to molecular vibrations. Similarly, predicted NMR chemical shifts would be invaluable for interpreting experimental NMR data and confirming the molecular structure.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict NMR parameters with high accuracy, aiding in spectral assignment and structural confirmation. Quantum mechanical calculations, typically using Density Functional Theory (DFT), are employed to compute the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts (δ), usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

The prediction process involves first optimizing the molecular geometry of this compound at a chosen level of theory. Following this, a specialized calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method, is performed to obtain the isotropic shielding values.

Similarly, spin-spin coupling constants (J-values) can be calculated. These values, which describe the interaction between neighboring nuclear spins, are sensitive to the dihedral angles and bonding environment between the coupled nuclei, providing critical information about molecular conformation.

Table 1: Hypothetical Predicted NMR Parameters for this compound This table is illustrative and represents the type of data generated from computational analysis.

Atom/GroupPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
-CH2Br~4.10~30.5-
C=NOH~11.5 (OH)~155.0 (C=N)-
-O-CH2-CH3~4.30 (CH2)~62.0 (CH2)3JHH ≈ 7.1
-O-CH2-CH3~1.35 (CH3)~14.1 (CH3)3JHH ≈ 7.1
C=O-~164.0-

Simulation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. Theoretical simulations are invaluable for assigning experimental spectral bands to specific molecular motions.

The process begins with the geometry optimization of this compound. Subsequently, a frequency calculation is performed. This computation determines the normal modes of vibration and their corresponding frequencies. The output provides the energies of vibrational transitions, which correspond to peaks in the IR and Raman spectra. The calculation also yields IR intensities and Raman activities, allowing for the construction of a complete theoretical spectrum. These calculated frequencies are often systematically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-specific deviations.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative and shows representative data from a frequency calculation.

Vibrational ModePredicted Frequency (cm-1)Description
O-H stretch~3300Stretching of the oxime hydroxyl group
C-H stretch~2980-3050Stretching of C-H bonds in ethyl and bromomethyl groups
C=O stretch~1725Stretching of the ester carbonyl group
C=N stretch~1650Stretching of the oxime C=N bond
C-Br stretch~650Stretching of the carbon-bromine bond

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, providing insights into mechanisms that are difficult to observe experimentally.

Transition State Characterization for Key Transformations

For any potential reaction involving this compound, such as nucleophilic substitution at the brominated carbon or hydrolysis of the ester, computational methods can identify the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Locating a TS involves specialized algorithms that search for this specific geometry. Once found, a frequency calculation is performed on the TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

Energetic Landscape of Reaction Pathways

For instance, comparing the activation barriers for different possible pathways allows chemists to predict which reaction is more likely to occur. Computational studies on the related molecule, Ethyl (2E)-2-(hydroxyimino)propanoate, have utilized DFT methods (B3LYP/6–311G**++) to determine relative energies of conformers. nih.govresearchgate.net A similar approach would be used to map the energetic landscape for reactions of the (2Z)-isomer. A study comparing the (2E) and (2Z) isomers of a related hydroxyimino propanoate found the E-conformer to be 6.98 kJ mol⁻¹ lower in energy, indicating it is the more stable form. nih.gov

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO: This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a DFT calculation would provide the energies and spatial distributions of these orbitals. The LUMO would likely be centered on the π* orbitals of the C=O and C=N bonds, as well as the σ* orbital of the C-Br bond, indicating these sites are the most electrophilic and susceptible to nucleophilic attack. The HOMO would likely involve lone pairs on the oxygen and nitrogen atoms.

Table 3: Representative Frontier Molecular Orbital Data This table illustrates the typical output of an FMO analysis.

ParameterCalculated Value (eV)Implication
HOMO Energy-7.5Relates to ionization potential and electron-donating ability
LUMO Energy-1.2Relates to electron affinity and electron-accepting ability
HOMO-LUMO Gap6.3Indicator of chemical reactivity and kinetic stability

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational method used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a clear depiction of electron-rich and electron-poor regions. In such a map, areas of negative potential (typically colored in shades of red) indicate regions with a higher electron density, which are prone to electrophilic attack. Conversely, areas of positive potential (usually depicted in blue) signify electron-deficient regions, which are susceptible to nucleophilic attack.

For this compound, an EPS map would be expected to reveal significant electronic features. The electronegative oxygen and nitrogen atoms of the ester and hydroxyimino groups would likely concentrate electron density, creating regions of negative electrostatic potential. The bromine atom, also being highly electronegative, would contribute to this effect. In contrast, the hydrogen atoms and parts of the ethyl group would likely exhibit a more positive electrostatic potential.

A hypothetical EPS analysis would be crucial for predicting the intermolecular interactions of this compound, such as hydrogen bonding, and for understanding its reactivity in various chemical environments. The data derived from such an analysis would typically be presented in a table format, detailing the positive and negative potential values on the molecular surface.

Interactive Data Table: Hypothetical Electrostatic Potential Surface Data

Molecular RegionPredicted Electrostatic Potential (kJ/mol)
Oxygen (C=O)Negative
Oxygen (O-Et)Negative
Nitrogen (N-OH)Negative
Bromine (C-Br)Negative
Hydrogen (O-H)Positive
Ethyl Group (CH2CH3)Slightly Positive

Note: The data in this table is hypothetical and serves as an illustration of what would be expected from an actual EPS analysis. No published data is currently available.

Atom in Molecules (AIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical model that analyzes the electron density to characterize the chemical bonding within a molecule. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, AIM can distinguish between covalent and ionic bonds, and even weaker interactions like hydrogen bonds.

An AIM analysis of this compound would provide quantitative data on the nature of its various chemical bonds. For instance, the analysis would yield values for the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of each bond. A high electron density and a negative Laplacian are characteristic of a shared interaction (covalent bond), while a low electron density and a positive Laplacian suggest a closed-shell interaction (ionic bond or weaker interaction).

This analysis would be instrumental in understanding the stability and reactivity of the molecule by providing a detailed picture of its electronic structure and bonding framework. The findings would typically be summarized in a data table, listing the topological properties of the electron density for each bond.

Interactive Data Table: Hypothetical AIM Analysis Data

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Predicted Bond Type
C=OHighNegativeCovalent
C-OModerateNegativeCovalent
N-OModerateNegativeCovalent
C-BrModerateSlightly Positive/NegativePolar Covalent
O-HModerateNegativeCovalent
C-CModerateNegativeCovalent
C-NModerateNegativeCovalent

Note: This table presents hypothetical data based on the expected outcomes of an AIM analysis for the specified compound, as no specific research has been published.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance safety. For the synthesis of ETHYL (2Z)-3-BROMO-2-(HYDROXYIMINO)PROPANOATE and related α-halo-α-oximino esters, several green approaches are being explored. These focus on the use of environmentally benign solvents, alternative energy sources, and less hazardous reagents.

One promising avenue is the adoption of "on-water" reactions or the use of deep eutectic solvents (DES) to replace traditional volatile organic compounds (VOCs). researchgate.net Microwave-assisted organic synthesis (MAOS) represents another key area, offering significant rate enhancements and often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.net The development of solid-supported reagents and catalysts can also facilitate easier product purification and minimize waste generation.

Future research will likely focus on developing catalytic and atom-economical methods for the direct bromination and oximation of suitable precursors. The use of greener brominating agents, such as N-bromosuccinimide (NBS) in conjunction with a catalyst or hydrobromic acid with an oxidant like hydrogen peroxide, is a more sustainable alternative to elemental bromine. cambridgescholars.comrsc.org Similarly, solvent-free methods for the synthesis of oximes from carbonyl compounds and hydroxylamine (B1172632) are being investigated to reduce solvent waste. nih.gov

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches

ParameterTraditional SynthesisPotential Green Synthesis Approach
Solvent Volatile Organic Solvents (e.g., Dichloromethane, Diethyl ether)Water, Deep Eutectic Solvents, or Solvent-free conditions
Energy Input Conventional heating (oil bath)Microwave irradiation, Sonication
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS), HBr/H₂O₂
Catalyst Stoichiometric acid/baseRecyclable solid acid/base catalysts
Work-up Aqueous extraction with organic solventsFiltration, direct crystallization
Waste Generation HighLow

Catalytic Transformations of the Compound

The presence of multiple reactive sites—the C-Br bond, the C=N-OH group, and the ester moiety—makes this compound an excellent candidate for a variety of catalytic transformations. While its utility in nucleophilic substitution reactions is established, emerging research is focused on leveraging transition-metal catalysis to achieve novel and more efficient transformations.

Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are a major focus. researchgate.net The C-Br bond could be activated to participate in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, alkynyl, vinyl, and amino substituents at the 3-position. Such transformations would provide rapid access to a diverse library of complex molecules.

Furthermore, the oxime functionality can act as a directing group or a reactive partner in catalytic cycles. rsc.org Transition metal-catalyzed C-H activation directed by the oxime group could enable functionalization at otherwise unreactive positions. The N-O bond of the oxime is also susceptible to catalytic cleavage and rearrangement reactions, opening pathways to various nitrogen-containing heterocycles. researchgate.net Asymmetric hydrogenation of the C=N bond, catalyzed by chiral iridium or rhodium complexes, could provide enantiomerically enriched α-amino acid derivatives, which are highly valuable in medicinal chemistry. youtube.com

Table 2: Potential Catalytic Transformations of this compound

Reaction TypePotential CatalystSubstrate Functional GroupPotential Product
Suzuki Coupling Pd(PPh₃)₄, Pd(OAc)₂C-Br3-Aryl-2-(hydroxyimino)propanoate
Sonogashira Coupling PdCl₂(PPh₃)₂, CuIC-Br3-Alkynyl-2-(hydroxyimino)propanoate
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAPC-Br3-Amino-2-(hydroxyimino)propanoate
Asymmetric Hydrogenation [Ir(COD)Cl]₂, Chiral LigandC=NChiral 3-Bromo-2-aminopropanoate
C-H Activation/Annulation Rh(III), Ru(II)C=N-OH as directing groupFused heterocyclic systems

Exploration of New Reactivity Manifolds

Beyond established reaction pathways, future research is expected to uncover novel reactivity manifolds for this compound. A particularly exciting direction is the generation and application of reactive intermediates, such as radicals, under mild conditions.

Photocatalysis and electrochemistry offer powerful tools to access new reactive species. For instance, single-electron reduction of the C-Br bond could generate a carbon-centered radical, which could then participate in a variety of addition and cyclization reactions. Conversely, oxidation of the oxime moiety could lead to the formation of an iminyl radical. nsf.gov Iminyl radicals are versatile intermediates that can undergo cyclization, hydrogen atom transfer (HAT), and other radical cascade reactions to construct complex nitrogen-containing molecules. nsf.gov

The interplay between the different functional groups could also lead to novel tandem or domino reactions. For example, an initial reaction at one site could trigger a subsequent transformation at another, allowing for the rapid construction of molecular complexity from a simple starting material. The development of such cascade reactions is a key goal in modern organic synthesis, as it improves efficiency by reducing the number of separate synthetic steps and purification procedures.

Integration into Automated Synthesis Platforms

The increasing complexity of modern synthetic targets and the demand for rapid lead optimization in drug discovery have spurred the development of automated synthesis platforms. nih.gov These technologies, which often utilize flow chemistry, offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the ability to perform multi-step syntheses in a continuous and automated fashion. nih.govnih.gov

This compound and its derivatives are well-suited for integration into such platforms. thieme-connect.de The development of robust flow chemistry protocols for its synthesis and subsequent functionalization would enable the rapid generation of compound libraries for biological screening. unimi.it Automated systems can efficiently explore a wide range of reaction conditions to optimize yields and selectivities, accelerating the discovery of novel transformations. nih.gov

Moreover, the integration of online analytical techniques, such as HPLC and mass spectrometry, with automated synthesis platforms allows for real-time reaction monitoring and data-driven optimization. This approach, often referred to as "self-optimizing" or "self-driving" laboratories, represents the future of chemical synthesis. acm.org The development of automated workflows for the synthesis and derivatization of this compound would not only enhance the efficiency of its production but also facilitate the discovery of its new applications. chemrxiv.orgchemrxiv.org

Q & A

Q. What are the common synthetic routes for preparing ETHYL (2Z)-3-BROMO-2-(HYDROXYIMINO)PROPANOATE, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves bromination and oximation steps. A common approach is the reaction of ethyl propiolate derivatives with brominating agents (e.g., N-bromosuccinimide) followed by hydroxylamine treatment to introduce the hydroxyimino group. For example, ethyl 3-bromo-2-(bromomethyl)propionate (a structurally related compound) is synthesized via bromination of ethyl acrylate derivatives under controlled temperatures (0–5°C) to minimize side reactions . Optimization strategies include:

  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield.
  • Temperature Control : Low temperatures (−10°C to 25°C) reduce thermal decomposition of intermediates.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol/water mixtures can achieve >95% purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound in research settings?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • LCMS/HPLC : Confirm molecular weight ([M+H]+ ion) and retention time (e.g., 0.96 minutes under SMD-TFA05 conditions) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyimino at δ 10–12 ppm; bromo-substituted carbons at δ 30–40 ppm) .
  • FT-IR : Detect characteristic bands (C=O stretch at ~1700 cm⁻¹, N–O stretch at ~950 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C₆H₇BrN₂O₃) with ≤0.3% deviation .
    Purity is assessed via HPLC (≥98% peak area) and melting point consistency (reported range: 104–106°C) .

Advanced Research Questions

Q. How can researchers control the stereochemical outcome (Z/E isomerism) during the synthesis of this compound, and what techniques validate the configuration?

Methodological Answer: The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyimino and ester groups. To favor the Z-isomer:

  • Steric Hindrance : Bulky substituents near the hydroxyimino group (e.g., ethyl esters) disfavor E-isomer formation .
  • Reaction pH : Mildly acidic conditions (pH 5–6) promote protonation of the hydroxyimino group, stabilizing the Z-form .
    Validation methods include:
  • X-ray Crystallography : Definitive confirmation of spatial arrangement .
  • NOESY NMR : Correlates proximity of hydroxyimino protons to adjacent groups .
  • Chiral HPLC : Separates Z/E isomers using chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound across different studies?

Methodological Answer: Discrepancies often arise from impurities, polymorphic forms, or isomer mixtures. Mitigation strategies:

  • Standardized Protocols : Adopt IUPAC-recommended methods for melting point determination (e.g., capillary tube method with controlled heating rates) .
  • Purity Reassessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions or hydrate formation .
  • Solubility Studies : Conduct in standardized buffers (e.g., phosphate buffer pH 7.4) under nitrogen to prevent oxidative degradation .
    Cross-referencing with high-purity commercial samples (e.g., ≥98% from GLPBIO) can resolve inconsistencies .

Q. What are the mechanistic implications of using this compound as a precursor in heterocyclic compound synthesis, and how do substituents influence reaction pathways?

Methodological Answer: The compound’s bromo and hydroxyimino groups enable diverse reactivity:

  • Cyclization Reactions : The bromo group acts as a leaving site for nucleophilic substitution, while the hydroxyimino group participates in ring-forming condensations (e.g., forming pyrazoles or isoxazoles) .
  • Substituent Effects : Electron-withdrawing groups (e.g., –Br) enhance electrophilicity at the β-carbon, facilitating Michael additions. Conversely, bulky esters (e.g., ethyl vs. methyl) slow kinetics but improve regioselectivity .
    Mechanistic studies using DFT calculations (e.g., Gaussian 09) predict transition states and optimize pathways for target heterocycles .

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ETHYL (2Z)-3-BROMO-2-(HYDROXYIMINO)PROPANOATE

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